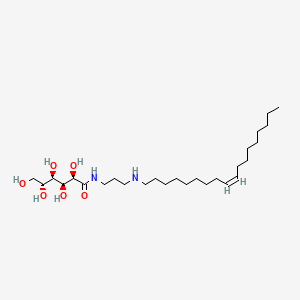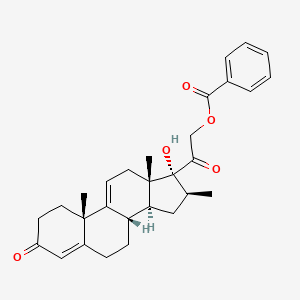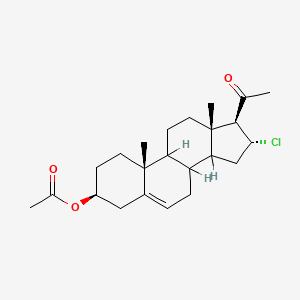
DE8Gca1hxg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound DE8Gca1hxg 4,7-decadienal , is an organic compound with the molecular formula C10H16O . It is characterized by the presence of two conjugated double bonds and an aldehyde functional group. This compound is known for its distinctive aroma and is often found in various natural sources, including essential oils and certain food products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-decadienal typically involves the oxidation of corresponding alcohols or the dehydration of corresponding diols . One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine .
Industrial Production Methods
Industrial production of 4,7-decadienal may involve the isomerization of other alkenals or the controlled oxidation of hydrocarbons . These processes are typically carried out in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4,7-decadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Formation of decanoic acid.
Reduction: Formation of 4,7-decadienol.
Substitution: Formation of various substituted alkenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,7-decadienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological processes and its effects on cellular functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the flavor and fragrance industry due to its distinctive aroma.
Mecanismo De Acción
The mechanism of action of 4,7-decadienal involves its interaction with various molecular targets and pathways. It can act as an electrophile , reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of cellular signaling pathways and the alteration of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 4-decenal
- 7-decenal
- 2,4-decadienal
Comparison
4,7-decadienal is unique due to its conjugated double bonds and aldehyde functional group , which confer specific chemical reactivity and biological activity. Compared to similar compounds, it has a distinct aroma and different reactivity patterns, making it valuable in various applications .
Propiedades
Número CAS |
2204277-58-5 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(4E,7E)-deca-4,7-dienal |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3+,7-6+ |
Clave InChI |
MZLGFRRNMCCNBB-FZWLCVONSA-N |
SMILES isomérico |
CC/C=C/C/C=C/CCC=O |
SMILES canónico |
CCC=CCC=CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


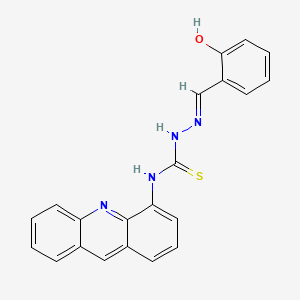
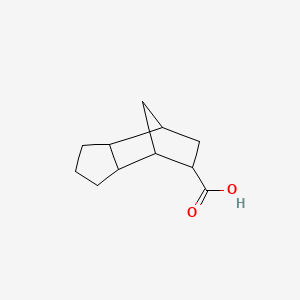


![Spiro[4.5]decane-1,4-dione](/img/structure/B12680722.png)
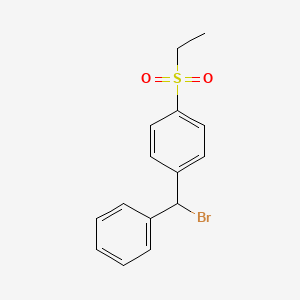
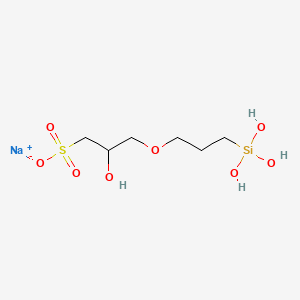
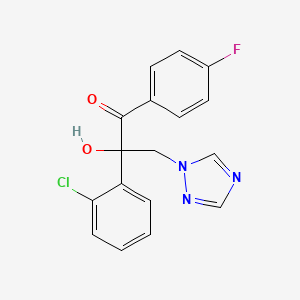
![5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12680755.png)
